molecular formula C22H26ClNO2S B4930285 N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide CAS No. 346639-63-2

N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide

Cat. No.: B4930285
CAS No.: 346639-63-2
M. Wt: 404.0 g/mol
InChI Key: VLFSMTMQEAJPRA-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide, also known as CAY10585, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide has been studied in various cell lines and animal models. It has been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. This compound also downregulates the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and upregulates the expression of pro-apoptotic proteins, such as Bax and Bad, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and reducing the expression of gluconeogenic enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer, anti-inflammatory, and antidiabetic properties, making it a promising candidate for drug development. Additionally, this compound has been shown to be relatively stable and soluble in various solvents, making it easy to handle in lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause cytotoxicity and apoptosis in normal cells at high concentrations. Additionally, this compound has been shown to have low bioavailability and poor pharmacokinetic properties, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide. One direction is to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. Studies have shown that this compound has anticancer properties, and further research is needed to determine its effectiveness in vivo.
Another direction is to explore the potential of this compound as an anti-inflammatory and antidiabetic agent. Studies have shown that this compound has anti-inflammatory and antidiabetic properties, and further research is needed to determine its mechanism of action and effectiveness in vivo.
Lastly, future research can focus on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and efficacy in vivo. This can be achieved by modifying the chemical structure of the compound or by using drug delivery systems to enhance its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-chloroethyl ether with 4-cyclohexylthiomethylbenzoic acid in the presence of triethylamine, followed by the reaction with 2-aminophenol in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to yield the final product.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide has been the subject of scientific research due to its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antidiabetic properties. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activation of nuclear factor kappa B (NF-κB) and downregulating the expression of anti-apoptotic proteins. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. Additionally, this compound has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-4-(cyclohexylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO2S/c23-20-8-4-5-9-21(20)26-15-14-24-22(25)18-12-10-17(11-13-18)16-27-19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSMTMQEAJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170798
Record name N-[2-(2-Chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346639-63-2
Record name N-[2-(2-Chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346639-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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